Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate
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Overview
Description
Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate is a chemical compound with the molecular formula C9H17NO4S It is characterized by the presence of a pyrrolidine ring, a methanesulfonyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate typically involves the reaction of pyrrolidine with methanesulfonyl chloride, followed by esterification with methyl propanoate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(pyrimidin-2-yl)methanesulfonyl]propanoate: Similar structure but with a pyrimidine ring instead of a pyrrolidine ring.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but lacks the methanesulfonyl group.
Uniqueness
Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate is unique due to the combination of the pyrrolidine ring and the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets and provides versatility in synthetic applications .
Biological Activity
Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H17NO4S
- Molecular Weight : 233.31 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring, which is known for its role in enhancing the bioavailability and activity of various pharmacological agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to various pharmacodynamic effects. The sulfonyl group in the structure is highly electrophilic, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is crucial for its activity in modulating enzyme functions and signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can act on various receptors, influencing neurotransmitter release and cellular signaling.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.
Anticancer Activity
A notable study investigated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent antiproliferative activity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction via caspase activation |
A549 | 20 | Cell cycle arrest at G1 phase |
Antimicrobial Properties
Another study assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that it possesses significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.
- Distribution : It exhibits a volume of distribution (Vd) suggesting extensive tissue binding.
- Metabolism : Primarily metabolized by hepatic enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : Renal excretion is the primary route for elimination, with a half-life of approximately 4 hours.
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl 3-(pyrrolidin-2-ylmethylsulfonyl)propanoate |
InChI |
InChI=1S/C9H17NO4S/c1-14-9(11)4-6-15(12,13)7-8-3-2-5-10-8/h8,10H,2-7H2,1H3 |
InChI Key |
UTSHBIMOHMODCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CC1CCCN1 |
Origin of Product |
United States |
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